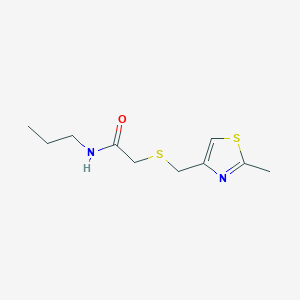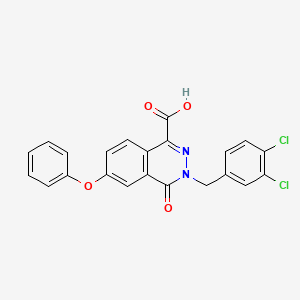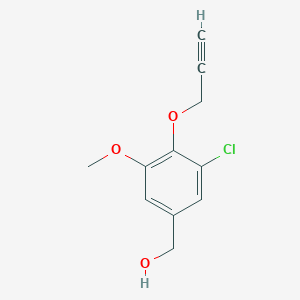
(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol is an organic compound with the molecular formula C11H11ClO3 This compound is characterized by the presence of a chloro group, a methoxy group, and a prop-2-yn-1-yloxy group attached to a phenyl ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol typically involves the reaction of 3-chloro-5-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde or 3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-(prop-2-yn-1-yloxy)phenylmethanol.
Substitution: Formation of 3-amino-5-methoxy-4-(prop-2-yn-1-yloxy)phenylmethanol or 3-thio-5-methoxy-4-(prop-2-yn-1-yloxy)phenylmethanol.
Applications De Recherche Scientifique
(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. The prop-2-yn-1-yloxy group allows for UV light-induced covalent modification of biological targets, making it useful in photochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an aminomethyl group instead of a chloro group and a methanone group instead of a methanol group.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a bromomethyl group instead of a chloro group and a methanone group instead of a methanol group.
Uniqueness
(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for selective substitution reactions, while the prop-2-yn-1-yloxy group enables photochemical applications .
Propriétés
Formule moléculaire |
C11H11ClO3 |
|---|---|
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methanol |
InChI |
InChI=1S/C11H11ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-6,13H,4,7H2,2H3 |
Clé InChI |
NEXRKIZAMUDJJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)CO)Cl)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


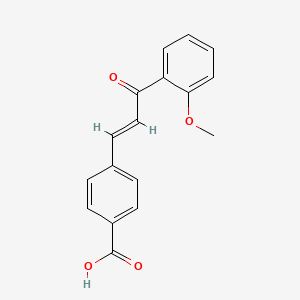

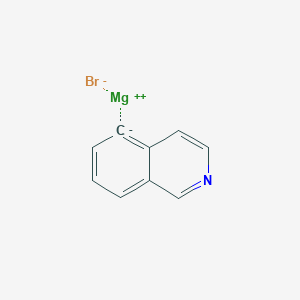
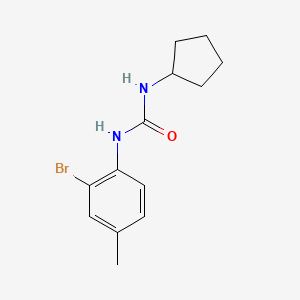
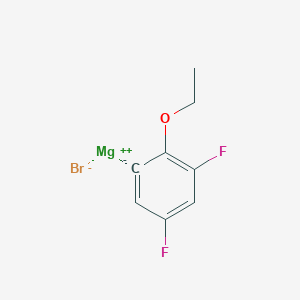
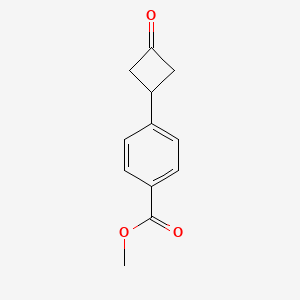
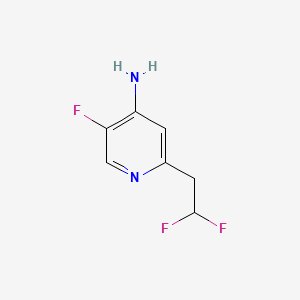
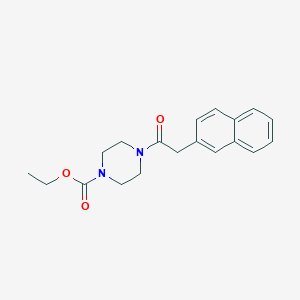
![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
